molecular formula C12H24N4O5 B13919106 Ala-Ser-Lys

Ala-Ser-Lys

Cat. No.: B13919106
M. Wt: 304.34 g/mol
InChI Key: MMLHRUJLOUSRJX-CIUDSAMLSA-N
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Description

Ala-Ser-Lys is a tripeptide composed of three amino acids: alanine, serine, and lysine. Tripeptides like this compound are short chains of amino acids linked by peptide bonds. These compounds play crucial roles in various biological processes and have significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ala-Ser-Lys involves the formation of peptide bonds between the amino acids alanine, serine, and lysine. The process typically requires the protection of amino and carboxyl groups to prevent unwanted side reactions. The steps include:

Industrial Production Methods

Industrial production of peptides like this compound often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The process is automated and allows for efficient and high-yield production of peptides .

Chemical Reactions Analysis

Types of Reactions

Ala-Ser-Lys can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target the peptide bonds or side chains.

    Substitution: Nucleophilic substitution reactions can modify the side chains of the amino acids.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Ammonia or amines for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine hydroxyl derivatives, while reduction can lead to the formation of reduced peptide bonds .

Scientific Research Applications

Ala-Ser-Lys has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ala-Ser-Lys involves interactions with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes like peptide amidases, which catalyze the cleavage of peptide bonds. The catalytic mechanism typically involves nucleophilic attack by serine on the carbonyl group of the substrate, forming a tetrahedral intermediate .

Comparison with Similar Compounds

Similar Compounds

    Gly-Ser-Lys: Similar structure but with glycine instead of alanine.

    Ala-Gly-Lys: Contains glycine instead of serine.

    Ala-Ser-Val: Contains valine instead of lysine.

Uniqueness

Ala-Ser-Lys is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of lysine provides a positively charged side chain, influencing its interactions with other molecules and its overall stability .

Properties

Molecular Formula

C12H24N4O5

Molecular Weight

304.34 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C12H24N4O5/c1-7(14)10(18)16-9(6-17)11(19)15-8(12(20)21)4-2-3-5-13/h7-9,17H,2-6,13-14H2,1H3,(H,15,19)(H,16,18)(H,20,21)/t7-,8-,9-/m0/s1

InChI Key

MMLHRUJLOUSRJX-CIUDSAMLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)N

Origin of Product

United States

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